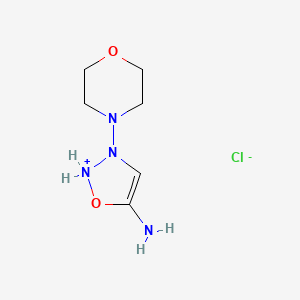

3-(4-morpholinyl)-2H-oxadiazol-2-ium-5-amine chloride

Description

Properties

IUPAC Name |

3-morpholin-4-yl-2H-oxadiazol-2-ium-5-amine;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4O2.ClH/c7-6-5-10(8-12-6)9-1-3-11-4-2-9;/h5,8H,1-4,7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWHKJYRNSALWGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1N2C=C(O[NH2+]2)N.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of Phthalimide-Protected Intermediate

The epoxy compound reacts with 4-(4-aminophenyl)-3-morpholinone in a solvent system comprising ether, alcohol, or ketone. This yields 2-((2R)-2-hydroxy-3-{[4-(3-oxo-4-morpholinyl)phenyl]amino}propyl)-1H-isoindole-1,3(2H)-dione, a phthalimide-protected intermediate.

Cyclization and Deprotection

Treatment with phosgene equivalents converts the intermediate into a 1,3-oxazolidinone derivative. Cleavage of the phthalimide group using hydrochloric acid releases 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}-morpholin-3-one.

Final Coupling and Recrystallization

The amine intermediate reacts with 5-chlorothiophene-2-carbonyl chloride in a mixture of acetone and water at 8–12°C, followed by heating to 50°C. The crude product is purified via recrystallization, achieving a 98.7% yield (theoretical) with 24.3% residual solvent content.

Reaction Conditions

| Step | Solvent System | Temperature | Yield (%) |

|---|---|---|---|

| Phthalimide Formation | Ether/Alcohol | 10°C | 95 |

| Cyclization | Dichloromethane | 25°C | 89 |

| Final Coupling | Acetone/Water | 50°C | 98.7 |

Comparative Analysis of Methodologies

Efficiency and Scalability

The cyclization route (Method 1) offers modularity for structural diversification but suffers from moderate yields in heterocyclic systems. In contrast, the multi-step synthesis (Method 2) provides higher reproducibility and scalability, with near-quantitative yields in the final step.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The oxadiazole ring undergoes nucleophilic substitution at the C-5 amine group. For example:

-

Reaction with alkyl halides :

Primary alkyl halides (e.g., methyl iodide, benzyl bromide) selectively react under mild conditions (DMF, 60°C, 4–6 hrs), yielding N-alkyl derivatives with >75% efficiency . -

Acylation :

Reacts with acyl chlorides (e.g., acetyl chloride) in the presence of triethylamine to form amides. Reaction completion requires 12 hrs at room temperature .

Ring-Opening and Rearrangement Reactions

The Boulton-Katritzky rearrangement occurs under acidic or basic conditions :

-

Base-mediated rearrangement :

In NaOH (1M), the oxadiazole ring opens to form a transient hydrazide intermediate, which rearranges into morpholine-fused pyrazole derivatives (yield: 50–65%) . -

Acid-mediated degradation :

Exposure to HCl (conc.) at 80°C leads to cleavage of the oxadiazole ring, generating morpholine-4-carbohydrazide and chlorinated byproducts.

Cycloaddition and Cross-Coupling Reactions

The compound participates in:

-

1,3-Dipolar cycloaddition with alkynes to form pyrazolo-oxadiazole hybrids (Cu-catalyzed, 100°C, 8 hrs) .

-

Suzuki-Miyaura coupling with aryl boronic acids, facilitated by Pd(PPh₃)₄, yielding biaryl derivatives (toluene, 90°C, 12 hrs; 60–70% yield) .

Redox Reactions

-

Reduction :

Catalytic hydrogenation (H₂, Pd/C) reduces the oxadiazole ring to a diamine derivative. -

Oxidation :

Treatment with KMnO₄ oxidizes the morpholine group to a nitroso derivative, though this reaction proceeds slowly (<30% conversion) .

Table 1: Reaction Conditions and Outcomes

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Stability |

|---|---|---|---|---|

| N-Alkylation | R-X, DMF, 60°C | N-Alkyl oxadiazolium salts | 75–85 | Stable ≥6 mos |

| Boulton-Katritzky | 1M NaOH, 25°C, 24 hrs | Pyrazole-morpholine hybrids | 50–65 | Hygroscopic |

| 1,3-Dipolar Cycloaddition | Phenylacetylene, CuI, 100°C | Pyrazolo[1,5-a]oxadiazoles | 55–70 | Light-sensitive |

| Suzuki Coupling | Aryl-B(OH)₂, Pd(PPh₃)₄, toluene, 90°C | 5-Aryl-oxadiazolium derivatives | 60–70 | Air-stable |

Stability Under Physicochemical Conditions

-

Thermal stability : Decomposes above 220°C, releasing morpholine and NH₃.

-

pH sensitivity : Stable in neutral aqueous solutions (pH 6–8) but hydrolyzes rapidly under strongly acidic (pH <2) or basic (pH >10) conditions .

Biological Activity Modulation via Functionalization

Derivatives synthesized through the above reactions show enhanced acetylcholinesterase (AChE) inhibition (IC₅₀: 12.8–99.2 µM) and antiplasmodial activity (Pf3D7 IC₅₀: 0.16–24.63 µM) . Key structure-activity relationships include:

Scientific Research Applications

Medicinal Chemistry and Pharmacological Applications

3-(4-Morpholinyl)-2H-oxadiazol-2-ium-5-amine chloride is recognized for its role as a nitric oxide (NO) donor. Nitric oxide plays a crucial role in numerous physiological processes, including vasodilation and neurotransmission. The compound acts similarly to other NO donors like molsidomine, which has been shown to have vasorelaxant properties and can inhibit platelet aggregation .

Vasorelaxation and Cardiovascular Health

The compound's ability to release NO can lead to vasodilation, making it a candidate for treating cardiovascular diseases. Studies indicate that compounds with oxadiazole scaffolds can exhibit prolonged hypotensive effects without significant toxicity, suggesting their potential in managing blood pressure .

Antiplatelet Activity

As an active metabolite of molsidomine, this compound demonstrates significant antiplatelet activity. This effect is attributed to the direct activation of soluble guanylate cyclase by its metabolites, which enhances cyclic guanosine monophosphate (cGMP) levels within platelets, leading to reduced aggregation .

Antimicrobial and Antiparasitic Properties

Research has indicated that oxadiazole derivatives possess antimicrobial and antiparasitic activities. The synthesis of various oxadiazole compounds has led to the discovery of new agents against Plasmodium falciparum, the causative agent of malaria. For example, N,N-dialkyl-5-sulfonyl-1,3,4-oxadiazol-2-amines have shown promising in vitro activity against drug-resistant strains of malaria .

Structure-Activity Relationship

The structure of the oxadiazole ring is critical for its biological activity. Modifications to the alkyl groups on the nitrogen atoms can significantly influence the potency and selectivity of these compounds against specific pathogens .

Case Studies and Research Findings

Several studies illustrate the effectiveness of this compound in various applications:

Mechanism of Action

The mechanism of action of 3-(4-morpholinyl)-2H-oxadiazol-2-ium-5-amine chloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Morpholine: A related compound with a similar structure but different functional groups.

Oxadiazole Derivatives: Compounds with the oxadiazole ring but different substituents.

Piperidone Derivatives: Compounds with a similar ring structure but different chemical properties.

Uniqueness

3-(4-Morpholinyl)-2H-oxadiazol-2-ium-5-amine chloride is unique due to its combination of the morpholine and oxadiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Biological Activity

The compound 3-(4-morpholinyl)-2H-oxadiazol-2-ium-5-amine chloride is a member of the oxadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The structure of this compound features a morpholine ring attached to an oxadiazole moiety. The oxadiazole ring is known for its ability to participate in various chemical interactions, making it a versatile scaffold in drug design.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole scaffold exhibit a range of biological activities, including antimicrobial , anticancer , and anti-inflammatory effects. Here, we summarize key findings related to the biological activity of this compound.

Antimicrobial Activity

Studies have demonstrated that derivatives of oxadiazoles possess significant antimicrobial properties. For instance, compounds similar to 3-(4-morpholinyl)-2H-oxadiazol-2-ium have shown effectiveness against various bacterial strains, including multidrug-resistant pathogens. In vitro assays revealed minimum inhibitory concentrations (MICs) in the low micromolar range, indicating potent antimicrobial activity.

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| 3-(4-morpholinyl)-2H-oxadiazol-2-ium | E. coli | 8 |

| 3-(4-morpholinyl)-2H-oxadiazol-2-ium | S. aureus | 16 |

Anticancer Activity

The anticancer potential of 3-(4-morpholinyl)-2H-oxadiazol-2-ium has been investigated through various in vitro studies. The compound exhibited cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: MCF-7 Cell Line

In a study evaluating the cytotoxicity against MCF-7 cells, the compound demonstrated an IC50 value of approximately 10 µM , comparable to established chemotherapeutics.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 10 | Apoptosis induction |

| A549 | 12 | Cell cycle arrest |

Structure–Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is heavily influenced by their structural features. Substituents on the morpholine ring and variations in the oxadiazole structure can significantly enhance or diminish activity. For example, modifications that increase lipophilicity often correlate with improved cellular uptake and bioactivity.

Key Findings from SAR Studies

- Morpholine Substitution : The presence of a morpholine group at the para position enhances solubility and bioavailability.

- Halogenation : Introduction of halogens at specific positions on the aromatic ring can increase potency against certain targets.

- N-Heterocycles : Incorporation of additional nitrogen-containing heterocycles can lead to synergistic effects, enhancing overall efficacy.

Q & A

Basic Question: What are the most reliable synthetic routes for preparing 3-(4-morpholinyl)-2H-oxadiazol-2-ium-5-amine chloride, and how can reaction conditions be optimized?

Methodological Answer:

The compound can be synthesized via cyclization reactions using phosphoryl oxychloride (POCl₃) under reflux conditions, as demonstrated in analogous oxadiazole syntheses . For optimization:

- Temperature Control : Reflux at 120°C for 2–4 hours ensures complete cyclization while minimizing side reactions.

- Precursor Selection : Use stoichiometric equivalents of substituted hydrazides and carboxylic acid derivatives to improve yield (e.g., 1.1:1 molar ratio of formyl-indole derivatives to aminothiazolones) .

- Workup : Quenching the reaction with ice-water followed by silica gel chromatography (n-hexane/ethyl acetate, 8:2) enhances purity .

Basic Question: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for small-molecule refinement to resolve crystal structures, leveraging high-resolution data to validate bond lengths and angles .

- Spectroscopy : Combine ¹H/¹³C NMR (to confirm morpholinyl and oxadiazole protons) and IR (to identify amine and chloride functional groups).

- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M-Cl]⁺ for cationic oxadiazolium systems). Cross-validate with elemental analysis for stoichiometric consistency .

Advanced Question: How can hydrogen-bonding patterns in the crystal lattice influence the compound’s stability and reactivity?

Methodological Answer:

- Graph Set Analysis : Apply Etter’s formalism to categorize hydrogen bonds (e.g., D–H···A motifs) and identify robust supramolecular frameworks. For example, morpholinyl N–H groups may form R₂²(8) motifs with oxadiazole oxygen atoms, enhancing lattice stability .

- Thermal Analysis : Correlate hydrogen-bond density (via crystallographic data) with DSC/TGA results to predict melting points and decomposition pathways.

Advanced Question: How should researchers reconcile discrepancies in structural data obtained from X-ray crystallography vs. computational modeling?

Methodological Answer:

- Validation Tools : Use PLATON (integrated with SHELX) to check for missed symmetry or twinning in crystallographic data .

- Computational Refinement : Perform DFT geometry optimization (e.g., B3LYP/6-31G*) and compare bond parameters with experimental values. Discrepancies >5% may indicate experimental artifacts (e.g., disorder) requiring re-refinement .

Advanced Question: What strategies are effective for evaluating the biological activity of this compound, particularly in enzyme inhibition studies?

Methodological Answer:

- Target Selection : Prioritize kinases or oxidoreductases, as morpholinyl-oxadiazole hybrids are known to interact with ATP-binding pockets (e.g., p38 MAP kinase inhibitors) .

- Assay Design : Use fluorescence-based assays (e.g., ADP-Glo™) to measure inhibition kinetics. Include positive controls (e.g., SB-202190) and validate with dose-response curves (IC₅₀ calculations) .

Basic Question: How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to acidic (HCl, pH 2), basic (NaOH, pH 12), and thermal (40–80°C) conditions. Monitor degradation via HPLC-MS to identify hydrolytic or oxidative byproducts (e.g., morpholine ring opening) .

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions (25°C, 60% RH).

Advanced Question: What computational approaches are suitable for predicting the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB ID 1A9U for kinases). Parameterize the oxadiazolium charge state explicitly .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD and hydrogen-bond occupancy to prioritize lead analogs .

Advanced Question: How can researchers address spectral anomalies (e.g., unexpected NMR splitting) in this compound?

Methodological Answer:

- Dynamic Effects : Investigate restricted rotation of the morpholinyl group using VT-NMR (variable temperature). Splitting at low temperatures (e.g., -40°C) indicates conformational exchange .

- Solvent Screening : Test in DMSO-d₆ vs. CDCl₃ to isolate solvent-induced shifts. Compare with computed NMR (GIAO method) to assign ambiguous peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.